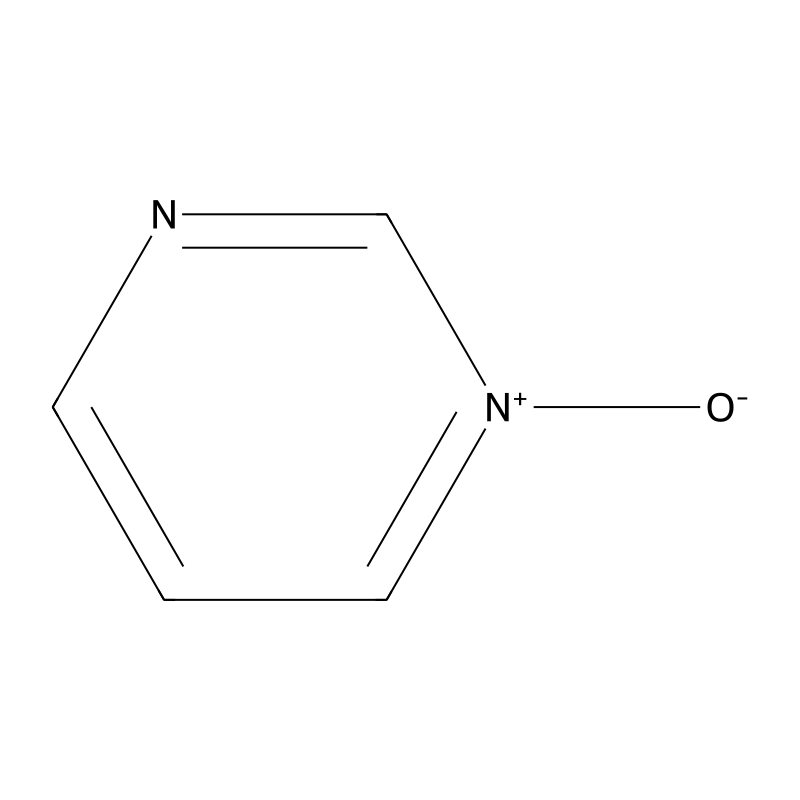

Pyrimidine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

- Synthesis and Reactivity: Pyrimidine N-oxides serve as valuable intermediates in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Their unique reactivity allows for diverse transformations, making them versatile building blocks in organic synthesis [].

- Study of N-Oxidation Reactions: Pyrimidine N-oxides are often used as model substrates to study N-oxidation reactions, which are important in various chemical processes. Understanding the factors affecting their formation and reactivity helps researchers develop new and efficient methods for N-oxidation of other molecules [].

Medicinal Chemistry and Drug Discovery:

- Potential Therapeutic Agents: Some pyrimidine N-oxides exhibit promising biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. These findings have led to the development of several drugs containing the pyrimidine N-oxide core, with Minoxidil, a well-known topical treatment for hair loss, being the most prominent example [].

- Drug Design and Development: Due to their structural similarity to natural pyrimidines, pyrimidine N-oxides can be used as scaffolds in drug design to develop novel therapeutic agents. Researchers can modify the structure of the pyrimidine N-oxide to target specific biological processes and potentially overcome limitations associated with the parent pyrimidine molecule [].

Pyrimidine N-oxide is a heterocyclic compound characterized by the molecular formula . It is derived from pyrimidine through the oxidation of the nitrogen atom, resulting in the formation of an N-oxide functional group. This compound is typically a colorless to pale yellow solid that is hygroscopic, meaning it readily absorbs moisture from the air. Pyrimidine N-oxide has a planar structure, similar to that of pyrimidine, with distinct electronic properties due to the presence of the N-oxide group, which influences its reactivity and interactions in various chemical environments .

- Electrophilic Substitution: The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating reactions with electrophiles.

- Nucleophilic Aromatic Substitution: Pyrimidine N-oxide can undergo nucleophilic attack at positions 2 and 4 of the ring, allowing for further functionalization.

- Rearrangement Reactions: Notably, it can undergo rearrangements such as the Boekelheide rearrangement when treated with carboxylic acid anhydrides, leading to acyloxymethyl-substituted products .

Pyrimidine N-oxides have garnered interest in medicinal chemistry due to their biological activities. Some derivatives exhibit antimicrobial properties and can act as precursors to pharmaceutical agents. For instance, certain pyrimidine N-oxides have been investigated for their potential as anti-inflammatory agents and in cancer therapy. The unique electronic properties imparted by the N-oxide group enhance their interaction with biological targets .

The synthesis of pyrimidine N-oxides typically involves oxidation processes using various oxidizing agents. Common methods include:

- Oxidation with Peracids: Monosubstituted pyrimidines can be oxidized using peracetic acid or perbenzoic acid.

- Ring Closure Reactions: These can be achieved through rearrangement reactions involving starting materials like substituted pyrimidines.

- Catalytic Reduction: Some methods allow for reductive cleavage of precursors to yield pyrimidine N-oxides .

Pyrimidine N-oxides find applications across several domains:

- Pharmaceuticals: As intermediates in the synthesis of drugs, including anti-inflammatory and antimicrobial agents.

- Chemical Synthesis: Used as reagents in organic synthesis due to their ability to participate in diverse chemical transformations.

- Agriculture: Certain derivatives are explored for use as fungicides and herbicides .

Studies on the interactions of pyrimidine N-oxides with various biological systems reveal their potential as ligands in coordination chemistry. Their ability to form complexes with transition metals has been documented, indicating possible applications in catalysis and materials science. Additionally, investigations into their interactions with proteins and enzymes suggest potential roles in drug design and development .

Pyrimidine N-oxide shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Pyridine N-oxide | Less basic than pyridine; participates in various reactions | |

| Nicotinic acid N-oxide | Precursor to niflumic acid; exhibits anti-inflammatory properties | |

| 2-Chloropyridine N-oxide | Used as a fungicide; shows different reactivity patterns | |

| 2,3,5-trimethylpyridine N-oxide | Precursor to omeprazole; involved in proton pump inhibition |

Uniqueness of Pyrimidine N-Oxide

Pyrimidine N-oxide is distinct due to its specific electronic configuration and reactivity profile compared to other nitrogen heterocycles. Its ability to undergo nucleophilic aromatic substitution more readily than its parent compound allows for a broader range of synthetic applications. Additionally, its biological activity as a precursor for pharmaceuticals highlights its importance in medicinal chemistry .

Traditional Oxidative Pathways Using Peracids

The most common approach to synthesizing pyrimidine N-oxides involves oxidation of the corresponding pyrimidine derivatives using various peracids. These oxidizing agents selectively transfer an oxygen atom to one of the nitrogen atoms in the pyrimidine ring.

Peracetic Acid-Mediated N-Oxidation Mechanisms

Peracetic acid represents one of the most widely employed oxidizing agents for the N-oxidation of pyrimidines. This reagent can be prepared in situ through the reaction of hydrogen peroxide with acetic acid:

H₂O₂ + CH₃CO₂H ⇌ CH₃CO₃H + H₂O

The standard procedure for N-oxidation using peracetic acid typically involves:

- Dissolving the pyrimidine substrate in glacial acetic acid

- Adding hydrogen peroxide (typically 30-34%)

- Heating the mixture at 60-65°C for several hours

- Workup to isolate the desired N-oxide product

A representative example is the N-oxidation of 2-methoxypyrimidine: To a solution of 3.0 g (27.3 mmol) of 2-methoxypyrimidine dissolved in 10 mL of glacial acetic acid, 5 mL of 34% hydrogen peroxide is added and the solution is warmed on a water bath at 60-65°C for 7 hours. The acetic acid is then removed by distillation under reduced pressure, with temperature not exceeding 35°C to prevent decomposition of the product.

It's important to note that peracetic acid may explode at temperatures above 110°C, so batch reactions are typically conducted at lower temperatures (around 70°C) to ensure safety. The in situ generation of peracetic acid from hydrogen peroxide and acetic acid offers advantages over pre-formed peracetic acid, as the oxidizing agent is formed instantly and used instantly in the presence of the substrate.

m-Chloroperbenzoic Acid (MCPBA) Optimization Strategies

m-Chloroperbenzoic acid (MCPBA) represents another commonly used peracid for the N-oxidation of pyrimidines. However, comparative studies have shown that peracetic acid generally provides higher yields of the desired N-oxides compared to MCPBA for various substituted pyrimidines, including 2-substituted, 2-substituted-4-methyl, 4-substituted, and 4-substituted-6-methyl derivatives.

Despite its generally lower yields, MCPBA remains a valuable reagent for N-oxidation due to its stability and ease of handling. When comparing batch and continuous flow processes using MCPBA, researchers have noted that "no significant differences are noticed between the continuous and the batch processes, except the increased process safety" with continuous flow methods.

The synthesis of pyrimidine N-oxides using MCPBA typically involves:

- Dissolving the pyrimidine substrate in an appropriate solvent (often dichloromethane)

- Adding MCPBA at controlled temperatures

- Stirring the reaction mixture until completion

- Purification to isolate the desired N-oxide product

Modern Catalytic Approaches for Selective Oxidation

Transition Metal-Catalyzed N-Oxidation Systems

Recent advances in synthetic methodology have led to the development of transition metal-catalyzed systems for the selective N-oxidation of heterocyclic compounds. While much of the research has focused on pyridine derivatives, these approaches hold promise for application to pyrimidine systems as well.

Manganese-based systems have shown particular utility in oxidation reactions. For instance, the combination of Mn(II) with peracetic acid can be significantly enhanced by the addition of nitrilotriacetic acid (NTA). The proposed mechanism involves:

- Complexation of Mn(II) with NTA to form Mn(II)-NTA complex

- Activation of peracetic acid by the complex to generate reactive intermediates

- Formation of higher oxidation state manganese species (Mn(III) and Mn(V))

- Oxidation of the substrate by these reactive species

Another approach involves the use of methylrhenium trioxide (CH₃ReO₃) as a catalyst in combination with sodium percarbonate for the oxidation of heterocyclic nitrogen compounds. This system offers milder reaction conditions compared to traditional peracid-based methods.

For the N-oxidation of pyridine derivatives (structurally related to pyrimidines), certain catalysts have been found to enhance the in situ generation of peracetic acid and subsequent N-oxidation. These catalysts include maleic acid, maleic anhydride, phthalic anhydride, and their mixtures. When maleic acid or maleic anhydride are employed, the active oxidizing species is believed to be either peracetic acid or a synergistic combination of peracetic acid and permaleic acid.

Enzymatic and Biocatalytic Oxidation Techniques

The field of enzymatic and biocatalytic approaches for the N-oxidation of pyrimidines represents an emerging area with considerable potential for development. While specific examples of enzymatic oxidation of pyrimidines are limited in the current literature, several enzyme systems capable of catalyzing N-oxidation reactions have been identified for related heterocyclic compounds.

Potential advantages of enzymatic approaches include:

- High regioselectivity and stereoselectivity

- Mild reaction conditions (ambient temperature, aqueous medium)

- Environmental sustainability

- Reduced waste generation

Further research in this area could focus on:

- Identifying specific enzymes capable of catalyzing pyrimidine N-oxidation

- Engineering enzymes for improved activity and selectivity

- Developing immobilized enzyme systems for industrial applications

- Exploring the scope and limitations of enzymatic oxidation for various substituted pyrimidines

Regioselective Synthesis in Polysubstituted Pyrimidine Systems

Ortho/Para-Directing Effects of Electron-Donating Substituents

The regioselectivity of N-oxidation in pyrimidine systems is significantly influenced by the electronic effects of substituents on the pyrimidine ring. Studies have shown distinct patterns of reactivity based on the nature and position of substituents:

Among 2-substituted pyrimidines, the ease of N-oxidation follows this order:

- 2-Aminopyrimidine: Readily undergoes N-oxidation

- 2-Monomethylaminopyrimidine: Decreased reactivity

- 2-Dimethylaminopyrimidine and 2-acetamidopyrimidine: Negligible reactivity

This trend suggests that the electronic properties of nitrogen-containing substituents at the 2-position significantly influence the susceptibility to N-oxidation, with more electron-withdrawing groups generally decreasing reactivity.

The position of substituents also plays a crucial role in determining both reactivity and product distribution. While 4,6-disubstituted pyrimidines (with alkyl, aryl, or alkoxy groups) readily form the corresponding mono-N-oxides, pyrimidines with an unsubstituted 6-position often undergo partial oxidative degradation during N-oxidation. This degradation can lead to ring contraction, forming 2,4-disubstituted imidazoles alongside the desired N-oxides.

Steric and Electronic Modulation in Asymmetric N-Oxidation

The pyrimidine ring contains two nitrogen atoms that could potentially undergo oxidation, presenting challenges for achieving selective mono-N-oxidation. The selectivity of N-oxidation can be modulated through strategic placement of substituents that exert steric and electronic effects.

For instance, in the case of 4-phenylpyrimidine 1,3-dioxide, treatment with acetic anhydride can lead to the formation of 5-hydroxy-6-phenylpyrimidine 1-oxide, demonstrating the influence of reaction conditions on the outcome of N-oxide transformations.

The oxidation of 2-methyl-4-phenylpyrimidine with hydrogen peroxide in glacial acetic acid not only yields the expected N-oxide but also leads to the formation of phenylimidazoles and benzoic acid as byproducts. This demonstrates the complex interplay of factors affecting the selectivity and product distribution in N-oxidation reactions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant